molecular formula C24H21N5O2 B11475402 8-benzyl-1,3-dimethyl-7-[(Z)-2-phenylethenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-benzyl-1,3-dimethyl-7-[(Z)-2-phenylethenyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11475402
M. Wt: 411.5 g/mol
InChI Key: PXGQXYAGYAQTMY-YPKPFQOOSA-N
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Description

8-BENZYL-1,3-DIMETHYL-7-[(1Z)-2-PHENYLETHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound with a unique structure that combines benzyl, methyl, phenylethenyl, and imidazo[1,2-g]purine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-BENZYL-1,3-DIMETHYL-7-[(1Z)-2-PHENYLETHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactionsCommon reagents used in these reactions include benzyl chloride, methyl iodide, and phenylacetylene, under conditions such as reflux in organic solvents like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

8-BENZYL-1,3-DIMETHYL-7-[(1Z)-2-PHENYLETHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product formation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur in the presence of inert atmospheres like nitrogen or argon .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

8-BENZYL-1,3-DIMETHYL-7-[(1Z)-2-PHENYLETHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 8-BENZYL-1,3-DIMETHYL-7-[(1Z)-2-PHENYLETHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a particular enzyme’s active site, altering its activity and affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 8-BENZYL-1,3-DIMETHYL-7-[(1Z)-2-PHENYLETHENYL]-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in drug discovery and development .

Properties

Molecular Formula

C24H21N5O2

Molecular Weight

411.5 g/mol

IUPAC Name

6-benzyl-2,4-dimethyl-7-[(Z)-2-phenylethenyl]purino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C24H21N5O2/c1-26-21-20(22(30)27(2)24(26)31)29-16-19(14-13-17-9-5-3-6-10-17)28(23(29)25-21)15-18-11-7-4-8-12-18/h3-14,16H,15H2,1-2H3/b14-13-

InChI Key

PXGQXYAGYAQTMY-YPKPFQOOSA-N

Isomeric SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CC4=CC=CC=C4)/C=C\C5=CC=CC=C5

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)CC4=CC=CC=C4)C=CC5=CC=CC=C5

Origin of Product

United States

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